5-(2-bromophenyl)-1,3-dimethyl-6-(pyridin-3-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
5-(2-BROMOPHENYL)-1,3-DIMETHYL-6-[(PYRIDIN-3-YL)METHYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound featuring a pyrrolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-BROMOPHENYL)-1,3-DIMETHYL-6-[(PYRIDIN-3-YL)METHYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic synthesis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs, potentially using continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The pyrrolo[3,4-d]pyrimidine core can be oxidized under specific conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aniline derivative.
Scientific Research Applications
5-(2-BROMOPHENYL)-1,3-DIMETHYL-6-[(PYRIDIN-3-YL)METHYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Potential therapeutic applications due to its ability to inhibit specific enzymes involved in disease pathways.
Industry: Could be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases. It binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation . This makes it a promising candidate for the development of anti-cancer drugs.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activity.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
What sets 5-(2-BROMOPHENYL)-1,3-DIMETHYL-6-[(PYRIDIN-3-YL)METHYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE apart is its specific substitution pattern, which may confer unique binding properties and selectivity for certain kinases, making it a valuable scaffold for drug development.
Properties
Molecular Formula |
C20H17BrN4O2 |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
5-(2-bromophenyl)-1,3-dimethyl-6-(pyridin-3-ylmethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H17BrN4O2/c1-23-16-12-25(11-13-6-5-9-22-10-13)18(14-7-3-4-8-15(14)21)17(16)19(26)24(2)20(23)27/h3-10,12H,11H2,1-2H3 |
InChI Key |
PWUVRLQZQNPUFW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3Br)CC4=CN=CC=C4 |
Origin of Product |
United States |
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